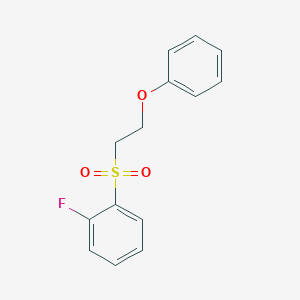
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is also known as FPEB and has a molecular formula of C16H15FO3S.
Mécanisme D'action
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene acts as a selective antagonist of the mGluR5 receptor. It binds to the receptor and blocks its activity, which can lead to a reduction in the release of neurotransmitters such as glutamate. This mechanism of action is being studied for its potential to treat conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are being studied extensively. It has been shown to have a high affinity for the mGluR5 receptor, which is involved in various physiological and pathological processes. Its selective antagonism of this receptor can lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on conditions such as anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene in lab experiments include its high affinity for the mGluR5 receptor, which makes it a potential target for drug development. Its selective antagonism of this receptor can also lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on various physiological and pathological processes.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of drugs based on its selective antagonism of the mGluR5 receptor for the treatment of conditions such as anxiety, depression, and addiction.
3. Investigation of its potential applications in the treatment of other neurological and psychiatric disorders.
4. Development of new synthesis methods to improve the yield and purity of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Its high affinity for the mGluR5 receptor and selective antagonism make it a potential target for drug development, particularly for the treatment of conditions such as anxiety, depression, and addiction. Further studies are needed to determine its safety and efficacy in humans and to investigate its potential applications in the treatment of other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene involves the reaction of 2-(2-phenoxyethylsulfonyl)benzene-1,3-diol with potassium fluoride in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in acetonitrile. This reaction yields this compound as a white solid in good yield.
Applications De Recherche Scientifique
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene has been extensively studied for its potential applications in the development of new drugs and therapies. It has been shown to have a high affinity for the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes. This makes it a potential target for the development of drugs to treat conditions such as anxiety, depression, and addiction.
Propriétés
IUPAC Name |
1-fluoro-2-(2-phenoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3S/c15-13-8-4-5-9-14(13)19(16,17)11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQKKIORYQSXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

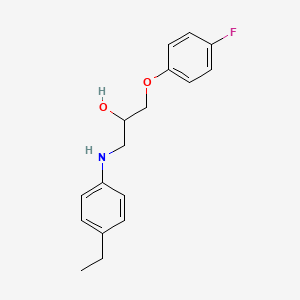
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
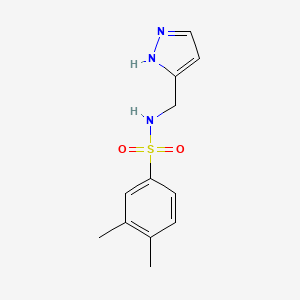

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
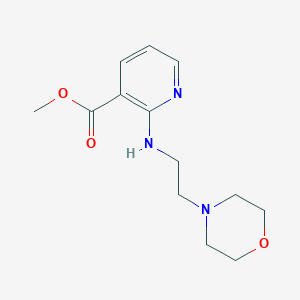
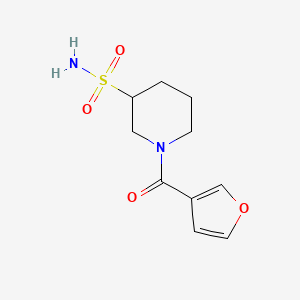
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
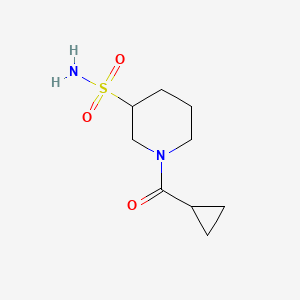
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
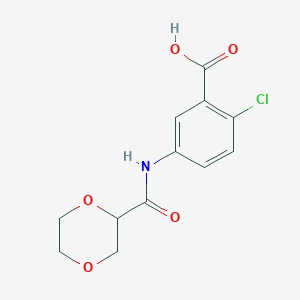


![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)